

Technical Guide: Spectroscopic Data of 3-(4-Ethylphenyl)cyclohexanone

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-(4-Ethylphenyl)cyclohexanone

CAS No.: 898785-41-6

Cat. No.: B1346516

[Get Quote](#)

CAS Registry Number: 898785-41-6 Chemical Formula:

Molecular Weight: 202.29 g/mol [1]

Introduction & Synthetic Context

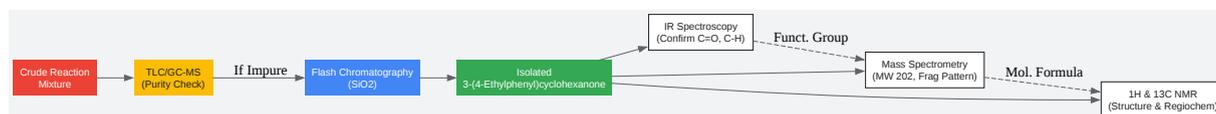
3-(4-Ethylphenyl)cyclohexanone is a chiral ketone typically synthesized via the metal-catalyzed conjugate addition (Michael addition) of 4-ethylphenylboronic acid to 2-cyclohexen-1-one.[1] This reaction creates a stereocenter at the C3 position.[1]

Understanding the synthetic origin is critical for spectroscopic analysis, as common impurities often include:

- Biaryl species: Homocoupling of the boronic acid (4,4'-diethylbiphenyl).[1]
- -Hydride elimination products: Substituted cyclohexenes.[1]
- Regioisomers: Rare, but possible if the catalyst lacks C3-selectivity.[1]

Analytical Workflow

The following diagram outlines the logical flow for validating this compound, ensuring that the C3-substitution pattern and the integrity of the ethyl group are confirmed.



[Click to download full resolution via product page](#)

Figure 1: Analytical workflow for the isolation and structural validation of **3-(4-Ethylphenyl)cyclohexanone**.

Infrared Spectroscopy (FT-IR)[1][2]

IR spectroscopy provides the first line of evidence for the ketone functionality and the aromatic system.

Experimental Protocol

- Method: Attenuated Total Reflectance (ATR) or KBr Pellet.[1]
- Sample Prep: Neat oil (if liquid) or thin film deposition from
.[1]
- Scan Range: 4000–600
.[1]

Data Interpretation

The spectrum is dominated by the carbonyl stretch of the cyclohexanone ring. The absence of an -OH stretch (3200-3500

) confirms the oxidation state.[1]

Frequency ()	Intensity	Assignment	Mechanistic Insight
2960–2850	Strong	C-H Stretch (Alkyl)	Vibrations of the cyclohexyl ring and ethyl group (C-H).[1]
1710–1715	Strong	C=O[1] Stretch	Characteristic of a six-membered cyclic ketone.[1] (Unconjugated).
1600, 1515	Medium	C=C Stretch (Ar)	Aromatic ring breathing modes.[1]
830	Strong	C-H Bend (OOP)	Para-substitution pattern on the benzene ring (2 adjacent H's).[1]

Mass Spectrometry (MS)[1]

Mass spectrometry confirms the molecular weight and provides structural connectivity through fragmentation.[1]

Experimental Protocol

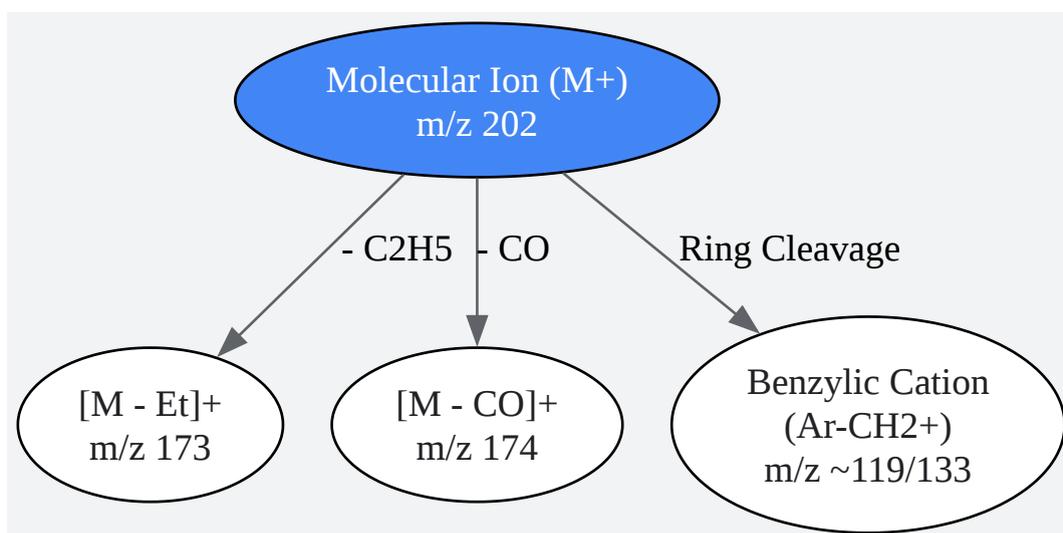
- Ionization: Electron Impact (EI) at 70 eV.[1]
- Inlet: GC-MS injection.
- Source Temp: 230 °C.

Fragmentation Logic

The molecular ion (

) is expected at m/z 202. The fragmentation pathway is driven by alpha-cleavage of the ketone and benzylic stability.[1]

- Molecular Ion: m/z 202 ().[1][2]
- Loss of Ethyl: m/z 173 ().[1] Cleavage of the ethyl group from the aromatic ring.[1]
- Loss of Carbonyl: m/z 174 ().[1] Loss of CO from the cyclohexanone ring.[1]
- Base Peak: Often m/z 131 or similar, corresponding to the stable substituted tropylium or benzyl cation derived from the 4-ethylphenyl moiety.[1]



[Click to download full resolution via product page](#)

Figure 2: Primary fragmentation pathways observed in EI-MS for **3-(4-Ethylphenyl)cyclohexanone**. [1]

Nuclear Magnetic Resonance (NMR)[1][2][4][5]

NMR is the definitive tool for establishing the regiochemistry (3-position vs 4-position) and the integrity of the ethyl substituent. [1]

Experimental Protocol

- Solvent:

(Chloroform-d).[1]

- Reference: TMS (0.00 ppm) or residual

(7.26 ppm).[1]

- Frequency: 400 MHz or higher recommended for resolving ring multiplets.[1]

H NMR Data (400 MHz,)

The spectrum is characterized by the AA'BB' aromatic system and the specific splitting of the ethyl group.

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Justification
7.18 – 7.12	Multiplet	4H	Ar-H	AA'BB' system of the para-substituted benzene ring.[1]
3.05 – 2.95	Multiplet ()	1H	H-3 (Benzylic)	The proton at the chiral center.[1] Deshielded by the aromatic ring and inductive effect of the ketone.
2.63	Quartet (Hz)	2H	Ar-CH -CH	Benzylic methylene of the ethyl group.[1]
2.60 – 2.30	Multiplet	4H	H-2, H-6	-protons to the carbonyl.[1] Complex splitting due to diastereotopicity. [1]
2.20 – 1.70	Multiplet	4H	H-4, H-5	Remaining ring methylene protons.[1]
1.23	Triplet (Hz)	3H	Ar-CH -CH	Methyl protons of the ethyl group. [1]

Critical Analysis:

- Differentiation from 4-substituted isomer: In 4-substituted cyclohexanones, the benzylic proton (H-4) typically appears as a more symmetrical quintet or triplet of triplets, and the -protons (H-2, H-6) are chemically equivalent pairs.^[1] In the 3-substituted isomer, the symmetry is broken, rendering the C2 protons distinct from C6, often resulting in more complex multiplets in the 2.3–2.6 ppm region.^[1]

C NMR Data (100 MHz,)

Shift (, ppm)	Type	Assignment
211.5	C (quat)	C=O (Carbonyl).[1] Typical for cyclohexanones.
142.8	C (quat)	Ar-C (Ipso to ring).[1]
141.5	C (quat)	Ar-C (Ipso to ethyl).[1]
128.1	CH	Ar-C (Ortho/Meta).[1]
126.7	CH	Ar-C (Ortho/Meta).[1]
49.2	CH	C-2 (to carbonyl, adjacent to chiral center).[1]
44.5	CH	C-3 (Chiral benzylic carbon).[1]
41.3	CH	C-6 (to carbonyl).[1]
32.5	CH	C-5 or C-4.[1]
28.4	CH	Ar-CH -CH .[1]
25.6	CH	C-4 or C-5.[1]
15.5	CH	Ar-CH -CH .

References

- Synthesis via Conjugate Addition
 - Lukin, K., Zhang, Q., & Leanna, M. R. (2009).[1] "Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids to Cyclohexenone." *Journal of Organic Chemistry*, 74(2), 929–931.[1] [Link\[1\]](#)
- General Spectroscopic Data for 3-Arylcyclohexanones
 - Paquin, J. F., et al. (2005).[1][3] "Catalytic Asymmetric Conjugate Addition of Arylboronic Acids." *Organic Letters*, 7(17), 3821–3824.[1] [Link\[1\]](#)
- CAS Database Entry
 - "**3-(4-Ethylphenyl)cyclohexanone**."[1][2][4] CAS Registry Number 898785-41-6.[1][4] American Chemical Society.[1] [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Phenylcyclohexanone | 4894-75-1 [[chemicalbook.com](https://www.chemicalbook.com)]
- 2. 39.100.107.131 [[39.100.107.131](https://pubchem.ncbi.nlm.nih.gov/compound/39.100.107.131)]
- 3. Cyclohexanone synthesis [[organic-chemistry.org](https://www.organic-chemistry.org)]
- 4. [echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data of 3-(4-Ethylphenyl)cyclohexanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346516#spectroscopic-data-of-3-4-ethylphenyl-cyclohexanone-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com